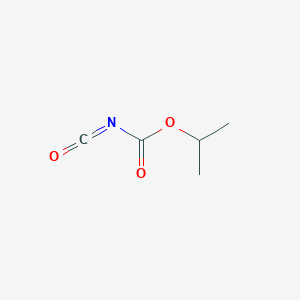

propan-2-yl N-carbonylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO3 |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

propan-2-yl N-(oxomethylidene)carbamate |

InChI |

InChI=1S/C5H7NO3/c1-4(2)9-5(8)6-3-7/h4H,1-2H3 |

InChI Key |

PCWJSLJQMQRBKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)N=C=O |

Origin of Product |

United States |

Foundational & Exploratory

molecular weight and formula of propan-2-yl N-carbonylcarbamate

The following technical guide provides an in-depth analysis of Propan-2-yl N-carbonylcarbamate (also known as Isopropyl isocyanatoformate), a specialized electrophilic reagent used in medicinal chemistry for the synthesis of complex heterocycles and carbamate derivatives.

Identity, Synthesis, and Applications in Drug Development

Chemical Identity & Core Properties[1]

Propan-2-yl N-carbonylcarbamate is a highly reactive alkoxycarbonyl isocyanate . Unlike standard isocyanates (

Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | Propan-2-yl isocyanatoformate | Also: Isopropyl carbonylisocyanate |

| CAS Number | 2649035-25-4 | |

| Molecular Formula | C | |

| Molecular Weight | 129.11 g/mol | Monoisotopic Mass: 129.04 g/mol |

| Structure | Acyl isocyanate motif | |

| Physical State | Colorless to pale yellow liquid | Moisture sensitive |

| Boiling Point | ~115–120 °C (Predicted) | Decomposes at high temp |

| Reactivity | High | Reacts violently with amines/water |

Structural Analysis

The molecule consists of an isopropyl ester group attached to a carbonyl, which is in turn bonded to an isocyanate group.[1]

-

Electrophilic Centers: The isocyanate carbon (

) is the primary electrophile. The ester carbonyl ( -

Resonance: The electron-withdrawing nature of the alkoxycarbonyl group makes the isocyanate nitrogen less nucleophilic and the isocyanate carbon significantly more electrophilic than in alkyl isocyanates.

Synthesis Protocol

Objective: Synthesis of Propan-2-yl N-carbonylcarbamate via the "Oxalyl Chloride Method." Mechanism: Reaction of isopropyl carbamate with oxalyl chloride followed by thermal dehydrohalogenation.

Reagents & Materials

-

Substrate: Isopropyl carbamate (

). -

Reagent: Oxalyl chloride (1.2 – 1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous).

-

Catalyst: DMF (Trace, optional but accelerates acid chloride formation).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to neutralize HCl/CO), and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with

. -

Dissolution: Charge the flask with Isopropyl carbamate (10.0 mmol) and anhydrous DCE (20 mL).

-

Addition: Cool the solution to 0 °C. Add Oxalyl chloride (13.0 mmol) dropwise over 15 minutes. Caution: Gas evolution (HCl, CO) will occur.

-

Reaction: Allow the mixture to warm to room temperature (RT). Once gas evolution subsides, heat the mixture to reflux (83 °C for DCE) for 2–4 hours.

-

Checkpoint: Monitor reaction progress via FT-IR. The appearance of a strong, sharp band at ~2240 cm

confirms the formation of the

-

-

Workup: Cool the reaction mixture to RT. Concentrate under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Note: The product is a liquid. For high purity applications, vacuum distillation is recommended (bp typically 50–60 °C at 10 mmHg), though the crude residue is often sufficient for subsequent in situ reactions.

-

Synthesis Pathway Visualization

Figure 1: Synthesis of Propan-2-yl N-carbonylcarbamate via the Oxalyl Chloride route.[2][3][4]

Applications in Drug Development

Propan-2-yl N-carbonylcarbamate serves as a versatile "C3" or "C1-N1" building block. Its unique reactivity allows for the construction of privileged scaffolds found in kinase inhibitors and antiviral agents.

N-Acyl Carbamate & Urea Synthesis

Reaction with nucleophiles (amines or alcohols) yields N-acyl derivatives, which are common prodrug motifs or bioisosteres for amides.

-

Reaction with Amines (

): Yields N-acyl ureas ( -

Reaction with Alcohols (

): Yields N-acyl dicarbamates (Allophanates), useful in polymer chemistry and as cross-linkers.

Heterocycle Formation (Cycloaddition)

The conjugated

-

[4+2] Cycloaddition: Reacts with electron-rich alkenes or enamines to form uracils or oxazinones .

-

Reaction with Amidines: Cyclization to form 1,3,5-triazin-2,4-diones , a scaffold seen in herbicidal and pharmaceutical agents.

Reactivity Workflow

Figure 2: Divergent synthetic pathways utilizing Propan-2-yl N-carbonylcarbamate.

Safety & Handling Protocols

Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.

-

Moisture Control: The compound hydrolyzes rapidly to release isopropyl carbamate and

. All storage containers must be flushed with Argon and sealed with Parafilm. -

Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. Handle only in a functioning fume hood.

-

Spill Management: Neutralize spills with a mixture of water/ethanol/aqueous ammonia (9:1:1) to convert the isocyanate to the urea derivative before disposal.

-

Toxicity: Like all acyl isocyanates, it is a potent respiratory sensitizer. Avoid inhalation of vapors.

References

-

Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416.

-

Organic Syntheses. (2010). Preparation of Acyl Isocyanates via Oxalyl Chloride. Organic Syntheses, Coll. Vol. 9.

-

ChemSRC. (2024). Propan-2-yl N-carbonylcarbamate - CAS 2649035-25-4 Data.

-

Royal Society of Chemistry. (2012). Synthesis of Carbamates and Ureas. ChemComm.

-

ChemicalBook. (2024).[4] Reactions of Oxalyl Chloride with Amides and Carbamates.

Sources

- 1. 异氰酸酯化合物 – 960化工网 [m.chem960.com]

- 2. DMA(trihydrochloride) Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. 1261920-64-2_CAS号:1261920-64-2_5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol - 化源网 [m.chemsrc.com]

- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

Thermodynamic Stability and Reactivity Profiling of Propan-2-yl N-Carbonylcarbamate

Executive Summary

Propan-2-yl N-carbonylcarbamate (CAS: 2649035-25-4)[1], frequently referred to as isopropyl alkoxycarbonyl isocyanate, is a highly electrophilic bifunctional intermediate. It has emerged as a critical building block in advanced pharmaceutical synthesis, particularly as a coupling partner in complex heterocycle construction. However, its dual functionality—an isocyanate directly conjugated to an ester-like carbonyl—creates a unique thermodynamic profile characterized by extreme moisture sensitivity and distinct thermal degradation pathways. This whitepaper provides an in-depth analysis of its thermodynamic stability, degradation mechanisms, and the self-validating analytical protocols required for safe handling and scale-up.

Electronic Structure and Thermodynamic Baseline

The core reactivity of propan-2-yl N-carbonylcarbamate stems from the interplay between the electron-donating isopropoxy group and the strongly electron-withdrawing acyl isocyanate moiety.

Thermodynamically, the ground state of the molecule is destabilized by the adjacent partial positive charges on the carbonyl carbon and the isocyanate carbon. The electron-withdrawing nature of the alkoxycarbonyl group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the isocyanate carbon. While this makes it an exceptionally potent electrophile for desired synthetic reactions, it simultaneously renders the molecule thermodynamically unstable in the presence of even trace nucleophiles. Furthermore, the steric bulk of the isopropyl group provides a kinetic shield against certain bulky nucleophiles but introduces a critical thermodynamic vulnerability: the presence of abstractable

Core Degradation Pathways: Thermodynamic vs. Kinetic Control

Understanding the thermodynamic sinks of this compound is essential for preventing yield loss and ensuring process safety.

Thermal Retro-Ene Decomposition

Unlike its methyl counterpart, the isopropyl derivative possesses six equivalent

Hydrolytic Degradation

Moisture introduces a rapid, highly exothermic degradation pathway. The nucleophilic attack of water on the hyper-electrophilic isocyanate carbon forms an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield isopropyl carbamate and CO₂. This process is thermodynamically irreversible (

Oligomerization

Under basic conditions or in the presence of Lewis acids, the isocyanate can oligomerize. While dimerization to a uretidinedione is often a reversible thermodynamic equilibrium, trimerization to an isocyanurate ring is an irreversible thermodynamic sink due to the high resonance stabilization of the resulting six-membered ring.

Thermodynamic and kinetic degradation pathways of propan-2-yl N-carbonylcarbamate.

Applications in Advanced Drug Development

The unique reactivity profile of propan-2-yl N-carbonylcarbamate is leveraged in cutting-edge pharmaceutical synthesis. Notably, alkoxycarbonyl isocyanates serve as critical coupling partners in[3][4]. This previously unreported reactivity is instrumental in synthesizing complex 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one scaffolds, which are key pharmacophores in the development of novel Phosphoinositide 3-kinase (PI3Kγ) inhibitors[3]. Because these cyclotrimerizations often require elevated temperatures, understanding the precise thermal limits of the isocyanate is critical to favor the desired catalytic cycle over retro-ene degradation.

Experimental Protocol: Self-Validating Stability Profiling

To accurately measure the thermodynamic stability without introducing sampling artifacts, in-situ spectroscopic monitoring coupled with reaction calorimetry is mandatory.

Causality of Design: Offline HPLC sampling of alkoxycarbonyl isocyanates is notoriously unreliable. The act of transferring the analyte exposes it to ambient moisture, leading to instantaneous hydrolysis and creating a false-positive for thermal degradation. In-situ ReactIR eliminates sampling entirely, providing a true thermodynamic profile.

Step-by-Step Methodology

-

System Preparation & Validation: Purge an RC1 reaction calorimeter vessel with high-purity Argon. Charge with anhydrous toluene. Critical Step: Perform a Karl Fischer titration on the solvent matrix to confirm <10 ppm H₂O. This isolates the thermal variable by eliminating hydrolytic degradation.

-

Probe Calibration: Insert a ReactIR DiComp (Diamond) probe. Collect a solvent background spectrum at 25°C to establish a baseline.

-

Reagent Introduction: Dose propan-2-yl N-carbonylcarbamate to achieve a 0.5 M solution. Include an inert internal standard (e.g., decane) to ensure mass balance closure.

-

Thermal Stressing: Program the RC1 to ramp the temperature from 25°C to 110°C at a rate of 0.5°C/min.

-

Kinetic Data Acquisition: Record IR spectra every 30 seconds, specifically tracking the decay of the asymmetric N=C=O stretch at ~2250 cm⁻¹. Simultaneously record the heat flow (

) to calculate the enthalpy of degradation ( -

Mechanistic Validation: Post-experiment, sample the headspace gas for GC-MS analysis. The detection of propene and CO₂ validates the retro-ene mechanism, making the protocol a closed, self-validating system.

In-situ ReactIR and RC1 calorimetry workflow for self-validating stability profiling.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and kinetic parameters for propan-2-yl N-carbonylcarbamate, derived from its structural class behavior[2].

| Thermodynamic Parameter | Value / Range | Operational Implication |

| Enthalpy of Hydrolysis ( | -85 to -95 kJ/mol | Highly exothermic; strict anhydrous conditions (<10 ppm H₂O) required to prevent thermal runaway. |

| Activation Energy, Retro-Ene ( | ~39 kcal/mol | Kinetically stable at 25°C; significant degradation pathway opens >80°C. |

| Half-life ( | > 6 months | Viable for long-term storage under inert atmosphere (Argon/N₂). |

| Half-life ( | < 45 minutes | Unsuitable for prolonged high-temperature reflux; requires rapid consumption in coupling reactions. |

| N=C=O IR Stretch Frequency | 2240 - 2255 cm⁻¹ | Primary analytical marker for real-time in-situ process monitoring. |

References

-

Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles - Chemical Reviews. Source: ACS Publications. URL:[Link]

-

Regioselectively switchable alkyne cyclotrimerization catalyzed by the system of Ni(II)/bidentate P-ligand/Zn - ResearchGate. Source: ResearchGate. URL: [Link]

-

ACS Medicinal Chemistry Letters Vol. 10 No. 1 - ACS Publications. Source: ACS Publications. URL:[Link]

Sources

Propan-2-yl N-carbonylcarbamate: Comprehensive SDS Requirements and Handling Protocols for Drug Development

Executive Summary

Propan-2-yl N-carbonylcarbamate (CAS: 2649035-25-4)[1], structurally synonymous with isopropyl isocyanatoformate, is a highly reactive bifunctional electrophile. By integrating an isocyanate moiety with an isopropyl carbamate ester, it serves as a critical building block in drug development for synthesizing complex heterocycles, such as triazepane-diones, and novel peptidomimetics[2].

However, the very reactivity that makes it synthetically valuable also renders it exceptionally hazardous. As an isocyanate derivative, it is a potent lachrymator, a severe respiratory sensitizer, and highly reactive with atmospheric moisture[3]. This whitepaper provides a causality-driven guide to its physicochemical profiling, mechanistic toxicology, and the self-validating protocols required for safe handling and Safety Data Sheet (SDS) compliance.

Physicochemical Profiling & Hazard Classification

Due to the specialized nature of propan-2-yl N-carbonylcarbamate, safety parameters are strictly extrapolated from its exact structural analogs (ethyl and phenyl isocyanatoformates)[4]. The compound exhibits extreme sensitivity to protic solvents and nucleophiles.

Quantitative Data Summary

| Property | Value / Description | Source / Derivation |

| Chemical Name | Propan-2-yl N-carbonylcarbamate | IUPAC / Chem960[1] |

| Synonyms | Isopropyl isocyanatoformate | Structural derivation[4] |

| CAS Number | 2649035-25-4 | Chem960[1] |

| Molecular Formula | C | Chem960[1] |

| Molecular Weight | 129.11 g/mol | Chem960[1] |

| Physical State | Liquid (Colorless to pale yellow) | Analogous to ethyl derivative[4] |

| GHS Hazard Class | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, Resp. Sens. 1, Skin Sens. 1 | Extrapolated from analogs[2] |

Mechanistic Toxicology & Exposure Pathways

The primary occupational hazard of propan-2-yl N-carbonylcarbamate is its potential to induce severe, irreversible respiratory sensitization (occupational asthma)[3]. Understanding the causality behind this toxicity is essential for designing effective safety controls.

The Causality of Sensitization:

The isocyanate carbon is highly electrophilic. When inhaled or absorbed through the skin, it undergoes rapid nucleophilic addition with primary amines (

Mechanistic pathway of isocyanate-induced haptenation and respiratory sensitization.

Self-Validating Experimental Workflows

Standard operating procedures (SOPs) often fail because they rely on human compliance without physical verification. The following protocol for handling propan-2-yl N-carbonylcarbamate is designed as a self-validating system , where the success of each step physically proves the safety of the next.

Protocol: Anhydrous Transfer and Reaction Execution

Step 1: Inert Atmosphere Setup

-

Action: Flame-dry the reaction vessel under vacuum and backfill with ultra-pure N

via a Schlenk line. -

Causality: Atmospheric moisture reacts with the isocyanate to generate CO

gas, which can dangerously pressurize closed systems[5]. -

Validation Check: Isolate the flask from the vacuum pump. The vacuum gauge must hold at <0.1 mbar for 5 minutes without active pumping. Any pressure rise indicates a leak, aborting the procedure.

Step 2: Anhydrous Reagent Transfer

-

Action: Transfer the reagent using a gas-tight syringe equipped with a PTFE seal.

-

Causality: Standard syringes allow trace moisture to enter the barrel, generating CO

that can violently eject the plunger and spray the toxic reagent. -

Validation Check: Draw 1 mL of N

into the syringe. The plunger must exhibit constant resistance and no drift, proving a hermetic seal.

Step 3: Controlled Reaction Execution

-

Action: Add the reagent dropwise to the nucleophile solution at 0 °C.

-

Causality: Nucleophilic addition to isocyanates is highly exothermic. Rapid addition can lead to thermal runaway and vaporization of the toxic reagent.

-

Validation Check: The internal reaction temperature must remain within ±2 °C of the setpoint. If

T exceeds 2 °C, addition is automatically paused.

Self-validating anhydrous workflow and nucleophilic quenching protocol.

Emergency Response & Decontamination Logic

A critical failure in standard laboratory safety is the use of water to clean up isocyanate spills.

The Causality of Quenching Failures:

Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into an amine and CO

The Correct Decontamination Protocol:

-

Action: Flood the spill or reaction waste with a strong nucleophilic solution (e.g., 10% aqueous ammonium hydroxide or 5% ethanolamine).

-

Causality: Ammonia and ethanolamine outcompete water, immediately and quantitatively converting the isocyanate into a stable, highly soluble urea derivative without forming a polyurea crust or generating CO

[3]. -

Validation Check: Complete cessation of bubbling and a negative reading on a colorimetric isocyanate surface swab (e.g., SWYPE indicator).

SDS Documentation Requirements

For regulatory compliance, the Safety Data Sheet for propan-2-yl N-carbonylcarbamate must explicitly detail the following specialized sections:

-

Section 2 (Hazard Identification): Must display the GHS "Health Hazard" pictogram denoting Category 1 Respiratory Sensitization. The hazard statement H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) is mandatory.

-

Section 8 (Exposure Controls/Personal Protection): Must specify that handling outside of a certified glovebox or enclosed system requires a supplied-air respirator or, at minimum, a full-face respirator with ABEK-rated combination filters[2].

-

Section 10 (Stability and Reactivity): Must explicitly list water, alcohols, and amines as incompatible materials due to the risk of exothermic polymerization and catastrophic pressure generation[5].

References

-

PubChem. "ethyl N-carbonylcarbamate | C4H5NO3 | CID 300166". National Center for Biotechnology Information (NIH). URL:[Link]

Sources

A Theoretical Exploration of the Reactivity of N-Carbonylcarbamate Derivatives

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbonylcarbamate derivatives, also known as N-acyl carbamates, represent a unique class of organic compounds possessing a nitrogen atom flanked by two carbonyl groups. This structural motif imparts a distinct electronic character that significantly influences their chemical behavior. This technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of these derivatives. We will delve into the fundamental electronic structure, analyze the competing electrophilic sites, and delineate the mechanisms of key transformations such as nucleophilic acyl substitution and thermal decomposition. By integrating principles of physical organic chemistry with modern computational methodologies, this document aims to equip researchers with the predictive tools necessary to harness the synthetic potential of N-carbonylcarbamates in fields ranging from medicinal chemistry to materials science.

Introduction: The Duality of the N-Carbonylcarbamate Moiety

N-carbonylcarbamates are important synthetic building blocks for a variety of biologically active molecules.[1] Their structure, which can be viewed as an "amide-ester hybrid," provides good chemical and proteolytic stability, making them a valuable functional group in drug design.[2][3][4] The core of the N-carbonylcarbamate functionality is a nitrogen atom bonded to two distinct carbonyl carbons: one belonging to a carbamate ester group and the other to an acyl group. This arrangement creates a fascinating electronic push-pull system that dictates the molecule's reactivity.

The nitrogen's lone pair of electrons is delocalized across both carbonyl groups, significantly reducing its basicity and nucleophilicity compared to simpler amines or even standard amides.[1] This electronic feature is central to their stability and chemical behavior. Understanding the theoretical underpinnings of their reactivity allows for the rational design of novel synthetic methods, the development of advanced protecting groups, and the fine-tuning of molecular properties for applications in drug discovery and beyond.

Electronic Structure and Locus of Reactivity

The reactivity of N-carbonylcarbamates is a direct consequence of their electronic architecture. The presence of two electron-withdrawing carbonyl groups attached to the same nitrogen atom creates a highly electron-deficient system at specific sites.

Resonance and Electron Delocalization

Resonance stabilization is a key factor governing the stability and reactivity of these compounds. The lone pair on the nitrogen atom can delocalize onto the oxygen atoms of both carbonyl groups, as depicted in the resonance structures below.

Caption: Resonance delocalization in the N-carbonylcarbamate core.

This delocalization has two major consequences:

-

Reduced Nucleophilicity of Nitrogen: The nitrogen lone pair is less available for donation to electrophiles, making N-carbonylcarbamates poor nucleophiles.

-

Increased Electrophilicity of Carbonyl Carbons: The withdrawal of electron density by the oxygen atoms, coupled with the delocalization, renders both carbonyl carbons highly susceptible to nucleophilic attack.

Electrophilic Sites

The primary mode of reactivity for N-carbonylcarbamates is nucleophilic attack at one of the two carbonyl carbons. The relative reactivity of these two sites is a subtle but critical aspect of their chemical profile.

-

Acyl Carbon (from R-C=O): This carbon is attached to the nitrogen and the 'R' group. Its electrophilicity is modulated by the electronic nature of R.

-

Carbamate Carbon (from R'-C=O): This carbon is attached to the nitrogen and the alkoxy group (-OR''). The oxygen of the alkoxy group can donate electron density through resonance, potentially making this carbon slightly less electrophilic than the acyl carbon, all else being equal.

The competition between these two sites is a key consideration in synthetic planning and can be influenced by steric hindrance and the specific reaction conditions employed.

Theoretical Reactivity Profile: Key Reaction Classes

The dual carbonyl structure dictates a reactivity profile dominated by nucleophilic acyl substitution.

Nucleophilic Acyl Substitution: The Dominant Paradigm

The most common reaction pathway for N-carbonylcarbamates involves nucleophilic acyl substitution.[5][6][7] This is a two-step process involving the addition of a nucleophile to a carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to restore the carbonyl.[7][8]

Caption: General mechanism of nucleophilic acyl substitution.

Given the two electrophilic carbonyl carbons, the nucleophile can attack either site, leading to different products. The regioselectivity of this attack is governed by a combination of steric and electronic factors. Generally, the less sterically hindered and more electronically activated carbonyl will react preferentially.

Table 1: Relative Reactivity of Carboxylic Acid Derivatives

| Derivative | Structure | Relative Reactivity | Leaving Group (Y) |

| Acid Chloride | R-CO-Cl | Very High | Cl⁻ |

| Acid Anhydride | R-CO-O-CO-R | High | RCOO⁻ |

| N-Carbonylcarbamate | R-CO-N(R')-CO-OR'' | Moderate-High | R'N⁻-CO-OR'' or R-CO-N⁻R' |

| Ester | R-CO-OR' | Moderate | OR'⁻ |

| Amide | R-CO-NR'₂ | Low | NR'₂⁻ |

This table provides a general reactivity trend. The precise reactivity of N-carbonylcarbamates depends on their specific substituents.

Hydrolysis: Stability under Aqueous Conditions

Hydrolysis is a critical reaction, especially in biological and pharmaceutical contexts. N-carbonylcarbamates can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid, a carbamic acid (which decomposes to an amine and CO₂), and an alcohol.

-

Base-Catalyzed Hydrolysis: This proceeds via nucleophilic attack of a hydroxide ion. The mechanism for monosubstituted carbamates often involves an isocyanate intermediate, while disubstituted systems proceed through a more direct addition-elimination pathway.[3][9] The rate of hydrolysis can be influenced by temperature and the substitution pattern on the molecule.[10]

-

Acid-Catalyzed Hydrolysis: Protonation of a carbonyl oxygen activates the carbonyl carbon towards attack by a weak nucleophile like water.

The stability of N-carbonylcarbamates to hydrolysis is generally greater than that of acid anhydrides but less than that of amides, making them suitable as tunable protecting groups or prodrug moieties.

Thermal Decomposition

The thermal stability of carbamates varies significantly with their structure.[11] Upon heating, they can undergo decomposition through several pathways. One common route for N-H containing carbamates is elimination to form an isocyanate and an alcohol. The presence of the N-acyl group can alter this pathway, potentially favoring fragmentation or rearrangement reactions. The thermal degradation often results in multiple products, including carbon dioxide and amines, depending on the specific compound and conditions.[12]

Computational Workflow for Reactivity Prediction

Computational chemistry provides powerful tools to quantify the theoretical reactivity profile of N-carbonylcarbamate derivatives. Density Functional Theory (DFT) is a particularly effective method for this purpose.

Step-by-Step Computational Protocol

A robust computational analysis to predict the reactivity of a novel N-carbonylcarbamate derivative would typically involve the following steps:

-

Geometry Optimization:

-

Objective: Find the lowest energy conformation of the molecule.

-

Method: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Validation: Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring there are no imaginary frequencies.

-

-

Electronic Property Analysis:

-

Objective: Identify electrophilic and nucleophilic regions.

-

Method: From the optimized geometry, calculate the Molecular Electrostatic Potential (MEP) and analyze the Frontier Molecular Orbitals (HOMO and LUMO).

-

Interpretation: The MEP will show positive potential (blue regions) around the electrophilic carbonyl carbons. The LUMO will indicate the most likely site for nucleophilic attack.

-

-

Reaction Pathway Modeling:

-

Objective: Determine the most favorable reaction mechanism and calculate its activation energy.

-

Method: For a chosen reaction (e.g., hydrolysis), model the reaction coordinate. Locate the transition state (TS) structure for the rate-determining step (e.g., nucleophilic addition).

-

Validation: A valid transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

-

Energy Profile Calculation:

-

Objective: Quantify the thermodynamics and kinetics of the reaction.

-

Method: Calculate the single-point energies of the reactants, transition state, and products using a higher-level basis set for greater accuracy.

-

Output: Construct a reaction energy diagram to visualize the activation barrier (ΔG‡) and the overall reaction energy (ΔG).

-

Caption: A typical DFT workflow for assessing chemical reactivity.

Conclusion

The theoretical reactivity profile of N-carbonylcarbamate derivatives is governed by the electronic interplay between a central nitrogen atom and two flanking carbonyl groups. This unique arrangement results in a molecule with attenuated nitrogen nucleophilicity and two highly electrophilic carbon centers. Their reactivity is dominated by nucleophilic acyl substitution, with the regiochemical outcome dependent on a delicate balance of steric and electronic factors. Computational methods, particularly DFT, offer a powerful predictive lens to dissect these factors, allowing for the in-silico design of molecules with tailored stability and reactivity. A thorough understanding of this theoretical framework is essential for any scientist seeking to exploit the rich and versatile chemistry of this important functional group.

References

-

Kanai, M., Kato, D., & Sako, M. (2008). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. Accounts of Chemical Research, 41(2), 234-244. [Link]

-

Thornhill, G.D. & Swinbourne, F.J. (1979). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Perkin Transactions 2, 6, 616-619. [Link]

-

Pankaj, P. et al. (2015). Thermal decomposition of metal N,N-dialkylcarbamates. Journal of Thermal Analysis and Calorimetry, 122, 195-202. [Link]

-

Leisinger, T., & Margraff, R. (1983). Studies on the enzymatic hydrolysis of amino acid carbamates. Biochimica et Biophysica Acta (BBA) - Enzymology, 745(1), 27-33. [Link]

-

Le Sann, C. et al. (2020). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 25(21), 5099. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Reddy, C. R., & Grée, R. (2008). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ARKIVOC, 2008(ii), 250-257. [Link]

-

Pankaj, P. et al. (2015). Thermal decomposition of metal N,N-dialkylcarbamates. ResearchGate. [Link]

-

Al-Mestarihi, A. H. et al. (2021). Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators. ACS Chemical Neuroscience, 12(10), 1776-1789. [Link]

-

Zhang, J. et al. (2013). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Structural Chemistry, 24, 1989-2000. [Link]

-

Kaur, P. et al. (2016). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 6(92), 89601-89613. [Link]

-

Wang, X. et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry Letters, 12(40), 9850-9856. [Link]

-

Beaver, M. G. et al. (2020). Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. Organic Process Research & Development, 24(12), 2898-2905. [Link]

-

Tihanyi, D. et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 19(1). [Link]

-

Hu, X. et al. (2005). Steric and electronic properties of N-heterocyclic carbenes (NHC): a detailed study on their interaction with Ni(CO)4. Journal of the American Chemical Society, 127(8), 2485-2495. [Link]

-

Al-Masoudi, A. et al. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Chemistry, 6(2), 438-452. [Link]

-

Reddy, C. R. et al. (2007). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

Knez, D. et al. (2022). Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. ChemRxiv. [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

-

Barluenga, J. et al. (2020). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 25(16), 3603. [Link]

-

LibreTexts. (2024). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Presented by. [Link]

-

Al-Hadedi, A. A. M. et al. (2012). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2012(v), 213-228. [Link]

-

Organic Chemistry Portal. Substituted carbamate synthesis by carbamidation. [Link]

-

Draganjac, M. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. [Link]

-

Soderberg, T. (2020). 9.3: The Nucleophilic Acyl Substitution Mechanism. Chemistry LibreTexts. [Link]

-

Majumdar, S. (2017). N-Dealkylation of Amines. Molecules, 22(1), 149. [Link]

-

Öfele, K. et al. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews, 118(19), 9457-9492. [Link]

-

Plenio, H. et al. (2007). Tuning the Electronic Properties of N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 46(40), 7674-7677. [Link]

-

Poyatos, D. et al. (2022). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. Molecules, 27(23), 8289. [Link]

-

Stankovičová, M. et al. (2009). Phenylcarbamic acid derivatives with integrated n-phenylpiperazine moiety in the structure – kinetics of alkaline hydrolysis. Česká a Slovenská farmacie, 58(4), 166-171. [Link]

-

Zhang, F. et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 26(1), 18. [Link]

-

Szymański, P. et al. (2018). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Molecules, 23(10), 2588. [Link]

-

ResearchGate. (2026). Exploring the Electronic and Mechanical Properties of the Recently Synthesized Nitrogen-Doped Monolayer Amorphous Carbon. [Link]

-

Setman, D. et al. (2014). On the remarkable thermal stability of nanocrystalline cobalt via alloying. Materials Science and Engineering: A, 620, 239-246. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profiling & Technical Handling of Propan-2-yl N-carbonylcarbamate

The following guide provides an in-depth technical analysis of Propan-2-yl N-carbonylcarbamate , chemically identified as Isopropyl Isocyanatoformate (or Isopropyl Isocyanatocarbonate).

This molecule (

A Guide for Synthetic & Analytical Chemists

Molecular Identity & Structural Logic

Before interpreting spectra, one must understand the electronic environment of the molecule. Propan-2-yl N-carbonylcarbamate is an alkoxycarbonyl isocyanate . Unlike simple alkyl isocyanates, the isocyanate group (

-

IUPAC Name: Propan-2-yl isocyanatoformate

-

Common Names: Isopropyl isocyanatocarbonate; Isopropyl carbonylisocyanate.

-

Molecular Formula:

[1] -

Molecular Weight: 129.11 g/mol

-

Key Reactivity: The electron-withdrawing ester group activates the isocyanate, making it significantly more electrophilic than standard isocyanates (e.g., isopropyl isocyanate).

Structural Diagram (DOT)

The following diagram illustrates the connectivity and the electrophilic sites critical for spectroscopic assignment.

Figure 1: Structural connectivity highlighting the conjugated system responsible for unique IR/NMR shifts.[1]

Spectroscopic Characteristics

The identification of this molecule relies on distinguishing the "acyl isocyanate" moiety from starting materials (isopropyl carbamate) and hydrolysis products.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary tool for real-time monitoring of this species due to the distinct isocyanate stretch.

| Functional Group | Wavenumber ( | Intensity | Assignment & Notes |

| 2240 – 2255 | Very Strong | Diagnostic Peak. Broader and higher frequency than nitriles. | |

| 1750 – 1765 | Strong | The ester carbonyl is shifted due to the electron-withdrawing NCO group. | |

| 2980, 2940 | Medium | characteristic Isopropyl C-H stretching. | |

| 1210 – 1240 | Strong | Ester C-O stretch. | |

| Absence of | > 3100 | - | Critical Purity Check. The absence of a band at 3200-3400 cm⁻¹ confirms the conversion of the carbamate precursor. |

Technical Insight: In alkoxycarbonyl isocyanates, you may sometimes observe a "doublet" appearance in the carbonyl region due to Fermi resonance or rotamers, but the band at ~2245 cm⁻¹ is the definitive confirmation of the

moiety.

B. Nuclear Magnetic Resonance (NMR)

NMR confirms the integrity of the isopropyl group and the oxidation state of the carbons.

NMR (400 MHz,

)

-

5.05 – 5.15 ppm (Septet, 1H,

-

1.30 – 1.35 ppm (Doublet, 6H,

NMR (100 MHz,

)

-

~148.5 ppm: The Ester Carbonyl (

-

~128.0 ppm: The Isocyanate Carbon (

-

~72.5 ppm: The methine carbon (

-

~21.5 ppm: The methyl carbons (

C. Mass Spectrometry (MS)

-

Ionization: EI or ESI (positive mode, though unstable in protic solvents).

-

Molecular Ion (

): 129 m/z.[1] -

Fragmentation Pattern:

-

m/z 86: Loss of Isopropyl (

). -

m/z 70: Loss of Isopropoxy (

). -

m/z 43: Isopropyl cation (

) – typically the base peak.

-

Synthesis & Purity Analysis Workflow

The synthesis typically involves the reaction of isopropyl carbamate with oxalyl chloride or phosgene. The challenge is ensuring complete conversion without polymerizing the highly reactive product.

Experimental Protocol: Synthesis via Oxalyl Chloride

Reference Standard: Adapted from methods for alkoxycarbonyl isocyanates [1].

-

Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser. -

Reagents: Isopropyl carbamate (1.0 eq), Oxalyl chloride (1.2 eq), DCE (Dichloroethane) solvent.

-

Procedure:

-

Dissolve isopropyl carbamate in DCE.

-

Add oxalyl chloride dropwise at 0°C.

-

Reflux for 3–5 hours.[2] Evolution of HCl and CO gas will be observed.

-

Endpoint: Monitor IR for disappearance of N-H stretch (3300 cm⁻¹) and appearance of NCO (2245 cm⁻¹).

-

-

Purification: Fractional distillation under reduced pressure. Do not use silica gel (product decomposes).

Purity Validation Logic

To validate the reagent before use in drug development (e.g., sulfonylurea synthesis), follow this decision tree:

Figure 2: Quality Control Decision Tree for Isopropyl Isocyanatoformate.

Application in Drug Development

Propan-2-yl N-carbonylcarbamate is a "privileged electrophile." It is primarily used to introduce the N-carbonyl carbamate motif, which acts as a bioisostere for sulfonylureas or as a prodrug linker.

Reaction: Formation of Acyl Ureas

When reacted with a secondary amine (e.g., a piperazine derivative), the isocyanate carbon is the primary electrophilic site.

Mechanism:

-

Nucleophilic Attack: The amine nitrogen attacks the isocyanate carbon (

). -

Proton Transfer: Rapid proton shift to the nitrogen.

-

Product: An N-alkoxycarbonyl urea (or Allophanate if reacting with alcohol).

Handling Precautions

-

Moisture Sensitivity: Reacts violently with water to form the carbamate and

. -

Storage: Store under Argon at 4°C.

-

Toxicity: Like all isocyanates, it is a potent sensitizer and lachrymator. Handle in a fume hood.

References

-

Grehn, L., & Ragnarsson, U. (1985). "A convenient method for the preparation of alkoxycarbonyl isocyanates." Synthesis, 1985(3), 296-298.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: Isocyanates and derivatives."

-

Hagemann, H. (1993). "Houben-Weyl Methods of Organic Chemistry Vol. E 4, 4th Edition Supplement: Carbonic Acid Derivatives." Thieme.

-

Chem960. (2025). "CAS 2649035-25-4: Propan-2-yl N-carbonylcarbamate."[1]

-

Metrohm. (2025). "Quality Control of Isocyanates via NIR Spectroscopy."

Sources

Toxicity, Handling, and Mechanistic Precautions for Propan-2-yl N-Carbonylcarbamate

Executive Summary

Propan-2-yl N-carbonylcarbamate (CAS: 2649035-25-4), functionally known as isopropyl isocyanatoformate, is a highly reactive alkoxycarbonyl isocyanate [4]. In drug development and medicinal chemistry, acyl and alkoxycarbonyl isocyanates are powerful electrophilic building blocks used to synthesize unsymmetrical ureas, complex heterocycles, and carbamates [3]. However, the same electronic properties that make this compound synthetically valuable also render it highly toxic, moisture-sensitive, and hazardous to handle. This whitepaper provides a rigorous, mechanistically grounded guide to the toxicological profile and safe handling protocols for propan-2-yl N-carbonylcarbamate.

Chemical Identity & Reactivity Profile

Molecular Formula: C₅H₇NO₃ Structural Connectivity: (CH₃)₂CH-O-C(=O)-N=C=O

The reactivity of propan-2-yl N-carbonylcarbamate is defined by the adjacent ester carbonyl group. This group exerts a profound electron-withdrawing effect via resonance and induction, significantly increasing the partial positive charge (

Causality of Reactivity: Standard alkyl isocyanates react moderately with nucleophiles. In contrast, the N-carbonylcarbamate moiety lowers the lowest unoccupied molecular orbital (LUMO) energy of the isocyanate, making it hyper-reactive toward weak nucleophiles, including ambient moisture. Upon exposure to water, the compound undergoes rapid hydrolysis, generating isopropyl carbamate and evolving carbon dioxide (CO₂) gas. If this occurs in a sealed vessel, the rapid gas evolution will cause catastrophic overpressurization.

Toxicological Profile & Mechanism of Action

The toxicological hazards of propan-2-yl N-carbonylcarbamate are analogous to other short-chain alkoxycarbonyl isocyanates, such as ethoxycarbonyl isocyanate [1]. It is classified as a severe lachrymator, a respiratory irritant, and a highly flammable liquid [2].

Mechanistic Basis of Toxicity

The extreme electrophilicity of the isocyanate carbon leads to indiscriminate covalent binding with biological nucleophiles. Upon inhalation or ocular exposure, the molecule rapidly attacks the primary amines (-NH₂) of lysine residues and the thiols (-SH) of cysteine residues in mucosal proteins and cellular glutathione.

-

Glutathione Depletion: Rapid conjugation depletes cellular antioxidants, inducing localized oxidative stress.

-

Receptor Activation: The covalent modification of sensory nerve proteins directly activates TRPA1 and TRPV1 ion channels in the cornea and respiratory tract, triggering an immediate, severe lachrymatory (tear-producing) and inflammatory response.

Mechanistic pathway of propan-2-yl N-carbonylcarbamate toxicity and receptor activation.

Quantitative & Qualitative Hazard Summary

| Hazard Class | GHS Category | Primary Symptoms | Mechanistic Cause |

| Flammable Liquid | Category 3 | N/A | High vapor pressure, low flash point [1]. |

| Acute Toxicity (Inhalation) | Category 4 | Coughing, dyspnea, potential pulmonary edema | Electrophilic attack on alveolar tissue [2]. |

| Skin/Eye Irritation | Category 2 | Erythema, severe lachrymation, corneal damage | TRPA1 receptor activation in cornea/epidermis. |

| STOT (Single Exposure) | Category 3 | Respiratory tract irritation | Covalent modification of mucosal proteins [1]. |

Standard Operating Procedures (SOP) & Handling Protocols

To ensure scientific integrity and operator safety, handling this reagent requires strict adherence to air-free, moisture-free Schlenk techniques.

Protocol 1: Anhydrous Transfer and Reaction Setup

This protocol is designed as a self-validating system: failure to maintain anhydrous conditions will result in immediate, observable fuming (polyurea/carbamate formation), signaling a breach in the inert atmosphere.

-

Glassware Preparation: Flame-dry a multi-neck reaction flask under high vacuum (≤ 0.1 Torr) for 5 minutes. Backfill with high-purity Argon. Repeat this vacuum-purge cycle three times to ensure complete desorption of surface moisture.

-

Solvent Selection: Inject strictly anhydrous, aprotic solvents (e.g., dry dichloromethane or toluene) via a septum. Do not use protic solvents (alcohols, amines), as they will aggressively consume the reagent.

-

Syringe Transfer: Use only a gas-tight glass syringe equipped with a PTFE plunger and a stainless-steel needle. Causality: Standard polypropylene syringes can be degraded by highly reactive isocyanates, leading to plunger seizing and accidental exposure.

-

Temperature Control: Submerge the reaction vessel in an ice-water bath (0°C). Causality: Lowering the thermal energy mitigates the exothermic runaway potential of the nucleophilic addition and suppresses the generation of toxic vapors.

-

Addition: Add the propan-2-yl N-carbonylcarbamate dropwise, monitoring the internal temperature to ensure it does not exceed 5°C.

Step-by-step anhydrous handling, reaction, and quenching workflow for acyl isocyanates.

Emergency Response & Quenching Protocols

Because of its high volatility and toxicity, unreacted propan-2-yl N-carbonylcarbamate cannot be disposed of directly. It must be chemically deactivated.

Protocol 2: Chemical Quenching and Disposal

Relying on water to quench isocyanates is dangerous due to the delayed, biphasic nature of the reaction and the generation of CO₂ gas, which can pressurize waste containers. Instead, a nucleophilic amine quench must be utilized.

-

Quench Reagent Preparation: Prepare a 10% (v/v) solution of ethanolamine or diethanolamine in isopropanol.

-

Controlled Addition: Slowly add the quenching solution to the reaction mixture at 0°C under heavy stirring.

-

Causality: The primary/secondary amine is a vastly superior nucleophile compared to water. It outcompetes any moisture to rapidly form a stable, non-toxic, and non-volatile biuret or urea derivative. Crucially, this amine-isocyanate reaction does not generate CO₂, entirely eliminating the risk of waste container pressurization.

-

-

Validation: Stir the quenched mixture for 30 minutes at room temperature. Extract a 10 µL aliquot and analyze it via LC-MS. The protocol is self-validating: the complete absence of the isocyanate mass peak confirms total neutralization.

-

Disposal: Once validated, the stabilized mixture can be safely transferred to standard organic hazardous waste receptacles.

References

- Source: fishersci.

- Source: capotchem.

- Source: nih.

- 异氰酸酯化合物 - 960化工网 (Isocyanate Compounds)

Methodological & Application

synthesis protocol for propan-2-yl N-carbonylcarbamate from precursors

Application Note: Scalable Synthesis of Isopropoxycarbonyl Isocyanate (Propan-2-yl N-carbonylcarbamate)

Executive Summary

This protocol details the synthesis of Isopropoxycarbonyl isocyanate (also referred to as Propan-2-yl N-carbonylcarbamate or Isopropyl isocyanatoformate). This electrophilic species is a critical "privileged intermediate" in medicinal chemistry, widely used to synthesize sulfonylureas, carbamates, and heterocycles via [2+2] or [4+2] cycloadditions.

Unlike simple alkyl isocyanates, the presence of the carbonyl group on the nitrogen (

Target Molecule:

-

IUPAC Name: Propan-2-yl isocyanatoformate

-

Common Name: Isopropoxycarbonyl isocyanate

-

Structure:

-

Molecular Weight: 129.11 g/mol

Strategic Synthesis Architecture

The synthesis strategy relies on the Speziale-Smith method , utilizing the reaction between a carbamate (urethane) and oxalyl chloride. This route is preferred over phosgenation due to the easier handling of oxalyl chloride (liquid vs. gas) and the avoidance of transition metal catalysts.

Reaction Mechanism:

-

N-Acylation: The lone pair of the carbamate nitrogen attacks the oxalyl chloride, displacing chloride.

-

Elimination: The resulting N-oxalyl intermediate undergoes thermal elimination, releasing carbon monoxide (CO) and hydrogen chloride (HCl) to yield the acyl isocyanate.

Pathway Visualization

Figure 1: Mechanistic pathway for the conversion of isopropyl carbamate to the target isocyanate via oxalyl chloride.[1]

Experimental Protocol

Reagents and Materials[2][3][4][5]

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role |

| Isopropyl Carbamate | 103.12 | Solid | 1.0 | Substrate |

| Oxalyl Chloride | 126.93 | 1.455 | 1.2 | Reagent |

| 1,2-Dichloroethane (DCE) | 98.96 | 1.256 | N/A | Solvent (Anhydrous) |

| Dichloromethane (DCM) | 84.93 | 1.326 | N/A | Alt. Solvent |

Note: DCE is preferred over DCM due to its higher boiling point (84°C), which facilitates the thermal elimination step.

Step-by-Step Methodology

Pre-requisites:

-

Glassware must be oven-dried (120°C) and assembled under a nitrogen or argon atmosphere.

-

Safety Warning: This reaction generates Carbon Monoxide (CO) and Hydrogen Chloride (HCl). It must be performed in a high-efficiency fume hood.

Procedure:

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and an internal thermometer. Connect the top of the condenser to an inert gas line (N2/Ar) and a gas scrubber (NaOH trap) to neutralize HCl.

-

Solvation: Charge the RBF with Isopropyl Carbamate (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE) (approx. 5-7 mL per gram of carbamate). Stir until dissolved or finely suspended.

-

Cooling: Cool the reaction mixture to 0–5°C using an ice/water bath.

-

Addition: Charge the addition funnel with Oxalyl Chloride (1.2 equiv) . Add dropwise to the carbamate solution over 30–45 minutes.

-

Critical Control Point: Maintain internal temperature < 10°C to prevent premature gas evolution and foaming.

-

-

Acylation: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour. A slight clearing of the suspension may be observed.

-

Thermal Elimination: Replace the ice bath with a heating mantle. Slowly heat the reaction to reflux (approx. 83°C).

-

Observation: Vigorous gas evolution (HCl/CO) will occur as the temperature rises. Ensure the scrubber is functioning.

-

Reflux for 3 to 5 hours or until gas evolution ceases.

-

-

Workup: Cool the reaction mixture to room temperature.

-

Isolation:

-

Remove the solvent (DCE) and excess oxalyl chloride under reduced pressure (rotary evaporator) at 40°C.

-

Purification: The residue is the crude acyl isocyanate. Purify via fractional distillation under reduced pressure .

-

Target Fraction: Collect the main fraction. (Note: Similar analogs boil at ~50–60°C at 10 mmHg; establish specific BP during first run).

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, use the following analytical checkpoints.

Infrared Spectroscopy (FT-IR)

This is the most rapid validation method.

-

Success Indicator: Appearance of a strong, broad absorption band at 2235–2255 cm⁻¹ (characteristic of the -N=C=O isocyanate stretch).

-

Failure Indicator: Retention of broad peaks at 3200–3400 cm⁻¹ indicates unreacted carbamate (NH2 stretch).

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl3 (Must be anhydrous to prevent hydrolysis in the tube).

-

Shift Diagnosis:

-

Precursor (Carbamate): Isopropyl CH septet at ~4.9 ppm.

-

Product (Isocyanate): The isopropyl CH septet typically shifts downfield (deshielded by the acyl isocyanate group) to approx 5.0–5.1 ppm .

-

Absence of NH broad singlets (usually ~4.5–5.0 ppm in precursor).

-

Process Safety & Handling

Hazard Analysis:

-

Oxalyl Chloride: Highly toxic, corrosive, reacts violently with water.[2]

-

Isocyanates: Potent sensitizers. Inhalation can cause asthma-like symptoms.[3]

-

Carbon Monoxide: Odorless, silent killer. Use CO monitors in the lab.

Workflow Diagram:

Figure 2: Operational workflow ensuring safety and containment of hazardous gases.

References

-

Speziale, A. J., & Smith, L. R. (1962).[4] The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 27(10), 3742–3743.

-

Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965).[5] The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 30(12), 4306–4307.

-

Organic Syntheses. (1966).

-Chloroacetyl Isocyanate.[4][6] Organic Syntheses, 46, 16. (Describes the general Speziale method protocol adapted for this class).

Sources

reaction mechanism of propan-2-yl N-carbonylcarbamate with amines

Application Note & Protocol

Topic: Mechanistic Insights and Practical Protocols for the Synthesis of N,N'-Substituted Ureas using Propan-2-yl N-carbonylcarbamate with Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of substituted ureas is a cornerstone of modern medicinal chemistry and materials science. This document provides a comprehensive guide to the reaction between propan-2-yl N-carbonylcarbamate and various primary and secondary amines, a process that offers a safer and more efficient alternative to traditional methods involving hazardous reagents like phosgene or unstable isocyanates. We will dissect the underlying reaction mechanism, detailing the key steps of nucleophilic acyl substitution. Furthermore, this guide presents a detailed, field-tested laboratory protocol for the synthesis of a model urea derivative, complete with explanations for critical process parameters and a workflow for reaction monitoring, workup, and purification.

Introduction: The Strategic Importance of Urea Synthesis

The urea moiety is a privileged scaffold in drug discovery, renowned for its ability to act as a rigid and effective hydrogen bond donor-acceptor unit. This feature allows it to form stable interactions with biological targets, making it a common component in a wide array of therapeutics, including kinase inhibitors and enzyme modulators. Traditionally, the synthesis of unsymmetrical ureas has relied on the use of isocyanates, which are often toxic, moisture-sensitive, and may not be commercially available[1].

The use of stable, solid carbamate precursors as "isocyanate surrogates" provides a significant advantage in terms of safety, handling, and operational simplicity. Propan-2-yl N-carbonylcarbamate serves as an exemplary reagent in this class. Its structure features a central carbonyl carbon that is rendered highly electrophilic by two adjacent nitrogen and oxygen atoms, facilitating a clean and efficient reaction with amine nucleophiles under mild conditions.

The Reaction Mechanism: A Stepwise Analysis

The reaction of propan-2-yl N-carbonylcarbamate with an amine proceeds via a classical nucleophilic acyl addition-elimination pathway. The high reactivity of the central carbonyl group is the key driver of this transformation.

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine (a primary or secondary amine, R¹R²NH) attacking the highly electrophilic carbonyl carbon of the N-carbonylcarbamate[2][3]. This attack is favored because the electron density of the carbonyl carbon is significantly reduced by the adjacent electron-withdrawing carbamate group. This step results in the formation of a transient, high-energy tetrahedral intermediate.

Step 2: Collapse of the Tetrahedral Intermediate and Elimination The tetrahedral intermediate is unstable and rapidly collapses to restore the carbonyl double bond. This process involves the expulsion of the most stable leaving group. In this case, the propan-2-yl carbamate anion is eliminated.

Step 3: Formation of the Final Product The elimination of the leaving group yields the stable N,N'-substituted urea product. The propan-2-yl carbamate leaving group is subsequently protonated during the reaction or workup to form propan-2-yl carbamate, which can further decompose. The overall reaction is typically irreversible and proceeds to high conversion due to the formation of the very stable urea C-N bond.

The entire mechanistic sequence is visualized in the diagram below.

Caption: Generalized reaction mechanism for urea synthesis.

Experimental Protocol: Synthesis of N-benzyl-N'-(4-methoxyphenyl)urea

This protocol details a representative synthesis using benzylamine and 4-methoxyaniline as model substrates.

Materials and Equipment

-

Reagents:

-

Propan-2-yl N-(4-methoxyphenyl)carbamate (Can be synthesized from 4-methoxyaniline and di-tert-butyl dicarbonate followed by deprotection, or a similar activated carbamate can be used). For this protocol, we will assume the use of an analogous and commonly cited precursor, Phenyl N-(4-methoxyphenyl)carbamate[4].

-

Benzylamine (≥99%)

-

Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Deionized water

-

Brine (saturated NaCl solution)

-

-

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon balloon)

-

Syringes and needles

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add Phenyl N-(4-methoxyphenyl)carbamate (1.0 equiv, e.g., 243 mg, 1.0 mmol).

-

Solvent Addition: Add anhydrous DMSO (5 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved. The choice of a polar aprotic solvent like DMSO facilitates the reaction of neutral amines at ambient temperatures[4].

-

Amine Addition: Under an inert atmosphere, add benzylamine (1.0 equiv, e.g., 107 mg, 1.0 mmol) dropwise to the stirred solution using a syringe.

-

Reaction Monitoring: Allow the reaction to stir at ambient temperature (ca. 22-25 °C)[4]. Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate/hexanes as eluent). The reaction is typically complete within 2-4 hours. A new spot corresponding to the urea product should appear, and the starting carbamate spot should diminish.

-

Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (20 mL). This step quenches the reaction and precipitates the often-solid urea product while dissolving the DMSO solvent.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). The organic layers contain the desired product.

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-N'-(4-methoxyphenyl)urea. Alternatively, if the crude product is highly pure and solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Experimental Workflow Diagram

Sources

Application Note: Synthesis of Complex Carbamates via Propan-2-yl N-Carbonylcarbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly efficient protocol for the preparation of carbamates using propan-2-yl N-carbonylcarbamate, emphasizing mechanistic rationale and reaction optimization.

Introduction and Mechanistic Rationale

The synthesis of carbamates is a cornerstone of medicinal chemistry, as the carbamate linkage is a privileged motif found in numerous FDA-approved therapeutics and prodrugs. Historically, the synthesis of these linkages relied heavily on phosgene or its derivatives, which pose severe toxicity and handling risks[1].

Propan-2-yl N-carbonylcarbamate (also known as isopropyl isocyanatoformate) emerges as a highly reactive, non-phosgene bifunctional reagent. Its unique chemical architecture features an electrophilic isocyanate group directly conjugated to an isopropoxycarbonyl moiety. This arrangement dictates a distinct reactivity profile: the electron-withdrawing nature of the ester group significantly enhances the electrophilicity of the adjacent isocyanate carbon[2].

When reacted with nucleophilic alcohols, the isocyanate group undergoes rapid nucleophilic addition. The reaction provides a reliable and straightforward method for the preparation of complex, unsymmetrical carbamates and imidodicarbonates, which are highly valuable for altering physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity during lead optimization[2][3].

Causality in Experimental Design

-

Anhydrous Conditions: The enhanced electrophilicity of the isocyanatoformate makes it highly susceptible to hydrolysis. Trace water will react with the reagent to form an unstable carbamic acid, which decarboxylates to yield a primary amine that can subsequently react with another equivalent of the isocyanate to form a symmetric urea byproduct.

-

Temperature Control: The initial nucleophilic attack is highly exothermic. Performing the addition at 0 °C prevents thermal degradation of the reagent and suppresses side reactions, such as allophanate formation (where the newly formed carbamate attacks a second equivalent of isocyanate).

-

Catalyst Selection: While primary alcohols often react spontaneously, sterically hindered secondary or tertiary alcohols require a mild Lewis base (e.g., Triethylamine, TEA) or a Lewis acid catalyst (e.g., Dibutyltin dilaurate, DBTDL) to increase the nucleophilicity of the alcohol or coordinate the isocyanate oxygen, respectively.

Experimental Workflow and Logic

Workflow for the synthesis of carbamates using propan-2-yl N-carbonylcarbamate.

Standardized Protocol: Synthesis of Carbamates

This protocol is designed as a self-validating system. The inclusion of specific monitoring checkpoints ensures that the researcher can verify the success of the transformation before proceeding to the next stage.

Materials Required

-

Substrate: Target Alcohol (

) -

Reagent: Propan-2-yl N-carbonylcarbamate (

) -

Catalyst: Triethylamine (TEA) (

for primary alcohols; up to -

Solvent: Anhydrous Dichloromethane (DCM) (

) -

Atmosphere: Nitrogen or Argon gas

Step-by-Step Methodology

-

System Preparation (Self-Validation Checkpoint 1): Flame-dry a

round-bottom flask equipped with a magnetic stir bar. Purge the flask with Nitrogen gas for 5 minutes to ensure a completely anhydrous environment. -

Substrate Dissolution: Add the target alcohol (

) to the flask, followed by -

Catalyst Introduction: Inject TEA (

) into the solution. Rationale: TEA acts as a proton scavenger and enhances the nucleophilic character of the alcohol, ensuring a rapid reaction trajectory. -

Temperature Modulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

-

Reagent Addition: Using a gas-tight syringe, add propan-2-yl N-carbonylcarbamate (

) dropwise over 5 minutes. Rationale: Dropwise addition prevents localized heating and suppresses the formation of urea dimers. -

Incubation: Remove the ice bath after 30 minutes. Allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 2 to 4 hours.

-

Reaction Monitoring (Self-Validation Checkpoint 2): Withdraw a

aliquot, dilute in -

Quenching and Workup: Quench the reaction by adding

of distilled water. Transfer to a separatory funnel. Extract the aqueous layer with DCM ( -

Drying and Concentration: Dry the organic phase over anhydrous

. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. -

Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure propan-2-yl N-carbonylcarbamate derivative.

Quantitative Data & Substrate Scope

The reactivity of propan-2-yl N-carbonylcarbamate varies predictably based on the steric and electronic properties of the nucleophile. The table below summarizes typical parameters for various alcohol classes.

| Substrate Class | Example Alcohol | Catalyst Required | Reaction Temp | Time (hrs) | Expected Yield (%) |

| Primary Aliphatic | Benzyl alcohol | None / TEA (0.1 eq) | 0 °C | 2.0 | 85 - 95% |

| Secondary Aliphatic | Cyclohexanol | TEA (0.5 eq) | 0 °C | 4.0 | 75 - 85% |

| Tertiary Aliphatic | tert-Butanol | DBTDL (0.05 eq) | RT | 12.0 | 40 - 60% |

| Phenolic | Phenol | TEA (1.0 eq) | RT | 6.0 | 70 - 80% |

Note: Yields are highly dependent on the strict maintenance of anhydrous conditions. Tertiary alcohols suffer from steric hindrance, requiring a stronger Lewis acid catalyst (DBTDL) and elevated temperatures.

References

- Title: Phenyl isocyanatoformate | 5843-43-6 Source: Benchchem URL

- Source: Royal Society of Chemistry (RSC)

- Title: How To Get Isocyanate?

Sources

Application Note: Precision Solvent Engineering for the Synthesis of Propan-2-yl N-Carbonylcarbamate

Executive Summary

This Application Note provides a definitive guide to the synthesis of Propan-2-yl N-carbonylcarbamate (IUPAC: Isopropoxycarbonyl isocyanate), a critical electrophilic intermediate used in the derivatization of amines, alcohols, and the synthesis of sulfonylurea herbicides and pharmaceutical active ingredients (APIs).

The synthesis of N-carbonylcarbamates typically proceeds via the reaction of a parent carbamate with oxalyl chloride. The success of this transformation is governed almost entirely by solvent thermodynamics : the solvent must solubilize the polar carbamate starting material while possessing a boiling point sufficient to drive the endothermic elimination of HCl, yet remain inert to the highly reactive acyl isocyanate product.

This guide outlines the mechanistic basis for solvent selection, provides a validated protocol using 1,2-Dichloroethane (DCE) , and offers a comparative analysis of alternative solvent systems.

Mechanistic Foundation & Solvent Criticality

The synthesis of Propan-2-yl N-carbonylcarbamate involves the reaction of Isopropyl Carbamate with Oxalyl Chloride. This is a cascade reaction involving acylation followed by thermal elimination.

Reaction Pathway

-

Nucleophilic Attack: The amide nitrogen of the carbamate attacks the oxalyl chloride.

-

Intermediate Formation: An N-oxalyloyl intermediate is formed.

-

Decarboxylation/Elimination: Thermal driving force eliminates CO and HCl to yield the isocyanate.

Critical Constraint: The final step (elimination of HCl) is reversible and endothermic. If the solvent boiling point is too low (< 50°C), the reaction stalls at the N-chlorocarbonyl intermediate (iPr-O-CO-NH-CO-Cl). If the solvent is nucleophilic (alcohols, amines, wet solvents), the isocyanate is immediately quenched.

Mechanism Visualization

Figure 1: Reaction cascade for the synthesis of Isopropoxycarbonyl isocyanate. High temperature is required to drive the final elimination step.

Solvent Selection Matrix

The following table summarizes the suitability of common process solvents for this specific transformation.

| Solvent Class | Specific Solvent | Boiling Point (°C) | Solubility of Carbamate | Inertness to Oxalyl Cl | Suitability Score (1-10) | Application Notes |

| Chlorinated | 1,2-Dichloroethane (DCE) | 83 | High | Excellent | 10 | Preferred. Ideal BP for HCl elimination. |

| Chlorinated | Dichloromethane (DCM) | 40 | High | Excellent | 6 | BP too low. Reaction often stalls at N-chlorocarbonyl stage. |

| Chlorinated | Carbon Tetrachloride | 77 | Moderate | Excellent | 4 | Toxic/Banned. Good chemically, but poor regulatory profile. |

| Aromatic | Toluene | 110 | Moderate/Low | Good | 8 | Good for scale-up. Requires higher temp; carbamate solubility can be limiting. |

| Aromatic | Chlorobenzene | 131 | Good | Excellent | 9 | Excellent alternative to DCE for high-temp processing. |

| Ether | THF | 66 | High | Poor | 0 | DANGER. Ring opening occurs with strong acid chlorides/HCl. |

| Polar Aprotic | DMF / DMSO | >150 | High | Poor | 0 | DANGER. Reacts violently with Oxalyl Chloride (Vilsmeier reagent formation). |

Detailed Experimental Protocol

Target: Propan-2-yl N-carbonylcarbamate (Isopropoxycarbonyl isocyanate) Scale: 100 mmol Primary Solvent: 1,2-Dichloroethane (Anhydrous)

Materials & Equipment

-

Reagents: Isopropyl carbamate (10.3 g, 100 mmol), Oxalyl Chloride (14.0 g, 110 mmol, 1.1 eq).

-

Solvent: 1,2-Dichloroethane (DCE), anhydrous (<50 ppm water).

-

Apparatus: 3-neck Round Bottom Flask (250 mL), Reflux Condenser, N2 inlet, HCl gas trap (scrubber), Addition Funnel.

Step-by-Step Procedure

-

System Preparation: Flame-dry the glassware and assemble under a nitrogen atmosphere. Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl and Phosgene-like byproducts.

-

Dissolution: Charge Isopropyl carbamate (10.3 g) and DCE (100 mL) into the flask. Stir until fully dissolved.

-

Note: If solubility is slow, gentle warming to 30°C is permissible, but cool back to 0°C before step 3.

-

-

Reagent Addition (Controlled): Cool the solution to 0–5°C using an ice bath. Add Oxalyl Chloride dropwise via the addition funnel over 30 minutes.

-

Observation: Gas evolution (CO/HCl) may begin immediately. Control the rate to prevent foaming.

-

-

The "Speziale" Reflux: Once addition is complete, remove the ice bath and allow to warm to room temperature (RT) for 30 minutes. Then, heat the mixture to a gentle reflux (approx. 83°C).

-

Critical Checkpoint: Maintain reflux for 3–5 hours. The evolution of HCl gas must cease for the reaction to be complete.

-

In-Process Control (IPC): Aliquot a sample for FT-IR. Look for the disappearance of the N-H stretch (~3200-3400 cm⁻¹) and the appearance of the strong Isocyanate doublet (~2240 cm⁻¹).

-

-

Work-up: Cool the reaction mixture to RT.

-

Purification: The product is moisture sensitive.[1] Do not wash with water.

-

Remove the solvent under reduced pressure (Rotary evaporator, bath temp < 40°C).

-

-

Isolation: Distill the residue under reduced pressure (vacuum distillation).

-

Target: Colorless liquid.

-

Storage: Store under inert gas at 4°C.

-

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Yield | Hydrolysis due to wet solvent. | Ensure DCE is dried over molecular sieves (3Å or 4Å). |

| Product Solidifies | Formation of N,N'-carbonyl bis(carbamate) dimer. | Use excess Oxalyl Chloride (1.1–1.2 eq) and ensure dilute conditions (0.5 M). |

| Incomplete Reaction | Reflux temp too low (using DCM). | Switch to DCE or Chlorobenzene to drive HCl elimination. |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point of solvent selection.

References

-

Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743. Link

-

Speziale, A. J., & Smith, L. R. (1963). Reaction of Oxalyl Chloride with Carboxamides. Preparation of Acyl Isocyanates. Organic Syntheses, 46, 16. Link

-

LookChem. (n.d.). Ethyl N-carbonylcarbamate (Synonym for Ethoxycarbonyl isocyanate).[2] Retrieved October 26, 2023. Link

-

PubChem. (n.d.). Compound Summary: Ethoxycarbonyl isocyanate.[2] National Library of Medicine. Retrieved October 26, 2023. Link

-

BenchChem. (2023). Solvent Effects on Chloro(isopropyl)silane Reactivity (Analogous Solvent Data). Retrieved October 26, 2023. Link

Disclaimer: This protocol involves the generation of hazardous gases (HCl, CO) and the use of corrosive reagents. All procedures must be performed in a properly functioning fume hood by trained personnel.

Sources

Application Note: One-Pot Synthesis Involving Propan-2-yl N-carbonylcarbamate

This Application Note and Protocol details the one-pot synthesis utilizing propan-2-yl N-carbonylcarbamate (chemically identified as isopropoxycarbonyl isocyanate ), a highly reactive electrophilic intermediate. This guide focuses on its in situ generation and subsequent coupling with nucleophiles to form N-acyl ureas and N-carbamoyl carbamates , a critical scaffold in the development of anticonvulsants, herbicides (sulfonylureas), and prodrug linkers.

Introduction & Core Utility

Propan-2-yl N-carbonylcarbamate (CAS: 2649035-25-4), more commonly referred to in synthetic organic chemistry as isopropoxycarbonyl isocyanate , is a privileged "C2-synthon" used to introduce the

Direct isolation of acyl isocyanates is often avoided due to their moisture sensitivity and lachrymatory nature. Instead, the "One-Pot, Two-Step" protocol described here allows researchers to generate this reagent in situ from stable precursors—isopropyl carbamate and oxalyl chloride —and immediately trap it with a nucleophile. This methodology is preferred in drug discovery for synthesizing:

-

Sulfonylureas : By reacting with sulfonamides.

-

N-Acyl Ureas : By reacting with primary/secondary amines.

-

Heterocycles : Such as 1,3,5-triazinan-2-ones or oxazolidinediones via cyclization.

Mechanistic Pathway

The reaction proceeds via the Speziale-Smith mechanism , where oxalyl chloride activates the carbamate to form an intermediate complex, which eliminates HCl and CO to yield the isocyanate.

Reaction Scheme Diagram

Caption: Logical flow of in situ isocyanate generation and trapping. The unstable intermediate is consumed immediately.

Detailed Experimental Protocol

Reagents & Equipment

-